6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
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Overview
Description
The compound 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazole ring with a triazabenzoazulene core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the construction of the triazabenzoazulene core. Key reagents and catalysts used in these reactions include:
Imidazole formation: Starting materials such as glyoxal and ammonia, with catalysts like acetic acid.
Triazabenzoazulene core construction: Cyclization reactions involving intermediates like hydrazines and aldehydes, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the triazabenzoazulene core may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Aprocitentan: An endothelin receptor antagonist used to treat hypertension.
Comazaphilone I: A newly discovered compound with a similar planar structure to comazaphilone A.
Uniqueness
7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: is unique due to its combination of an imidazole ring and a triazabenzoazulene core, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
131514-96-0 |
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Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
10-(1H-imidazol-2-ylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H17N5O/c1-10-7-20-14-11(3-2-4-12(14)18-15(20)21)8-19(10)9-13-16-5-6-17-13/h2-6,10H,7-9H2,1H3,(H,16,17)(H,18,21) |
InChI Key |
QTJXBADMBCWUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC4=NC=CN4)C=CC=C3NC2=O |
Origin of Product |
United States |
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